Beta-Amyloid peptides are primarily sourced from the proteolytic processing of amyloid precursor protein. The classification of Beta-Amyloid peptides includes various lengths, with Beta-Amyloid (1-40) and Beta-Amyloid (1-42) being the most studied. The (11-40) variant is often examined for its structural properties and aggregation behavior, which are crucial for understanding its role in Alzheimer's pathology.
Beta-Amyloid (11-40) can be synthesized using several methods, including solid-phase peptide synthesis and recombinant DNA technology.
The molecular structure of Beta-Amyloid (11-40) consists of a linear chain of amino acids that can adopt various conformations, including extended or beta-sheet structures when aggregated into fibrils. Solid-state nuclear magnetic resonance spectroscopy has revealed that fibrils formed from this peptide exhibit intermolecular contacts that contribute to their stability .
Key structural data include:
Beta-Amyloid (11-40) undergoes several chemical reactions that are pivotal in its aggregation process:
The mechanism by which Beta-Amyloid (11-40) contributes to Alzheimer's disease involves its aggregation into oligomers and fibrils that disrupt neuronal function. These aggregates can induce neurotoxicity through several pathways:
Beta-Amyloid (11-40) exhibits distinct physical and chemical properties relevant to its biological function:
Beta-Amyloid (11-40) serves multiple purposes in scientific research:
Beta-amyloid (Aβ)(11–40) is a N-terminally truncated isoform generated via alternative proteolytic processing of amyloid precursor protein (APP). Unlike full-length Aβ(1–40/42), which arises from β-secretase (BACE1) cleavage at Asp1, Aβ(11–40/42) is produced by β'-secretase activity localized in the trans-Golgi network, cleaving APP at Glu11 [2] [4]. This variant constitutes ~19% of total plaque load in Alzheimer’s disease (AD) brains and is equally abundant in cerebrospinal fluid compared to Aβ(1–42) [2] [8]. Structurally, the absence of residues 1–10 exposes a hydrophobic N-terminus (EVHHQ), enhancing aggregation propensity and altering metal-binding properties [2] [9].
Table 1: Key Properties of Aβ(11–40) vs. Full-Length Aβ
Property | Aβ(11–40) | Aβ(1–40) |
---|---|---|
Cleavage Site | Glu11 of APP | Asp1 of APP |
Plaque Load in AD | ~19% | ~45% (Aβ1–40) [2] |
N-terminal Sequence | EVHHQKLVFF | DAEFRHDSGY |
Copper Affinity (Kd) | 34 ± 5 fM (ultra-tight) [2] | 50–100 pM (weaker) |
Fibril Formation Rate | 2× faster than Aβ(1–40) [2] | Baseline |
Aβ(11–40/42) exhibits differential abundance across AD subtypes:
Table 2: Aβ Isoform Distribution in Human Plaques
AD Subtype | Aβ(1–40) | Aβ(1–42) | Aβ(11–42) |
---|---|---|---|
Sporadic AD | 45.8% | 18.1% | 18.6% [2] |
Familial AD (PSEN1) | Reduced | Elevated | Significantly elevated [1] |
Non-Demented (Amyloid+) | Dominant | Present | Minimal [8] |
Aβ(11–40) oligomers exhibit heightened neurotoxicity via:
Aβ(11–40/42) accelerates plaque nucleation through:
Table 3: Plaque Subtypes Enriched in Aβ(11–40/42)
Plaque Type | Aβ(11–40/42) Features | Clinical Association |
---|---|---|
Coarse-Grained (CGP) | High Aβx-40/Aβ3pE-40; large (50–100 µm) | Early-onset AD; severe neuritic dystrophy [8] |
Dense-Cored (CP) | Aβ1–40 + Aβx–42pE core | Sporadic/familial AD |
Cerebral Amyloid Angiopathy | Vascular deposits; Aβ3pE–40 dominant | Hemorrhagic complications [6] [8] |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3